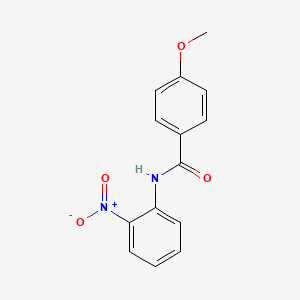

4-methoxy-N-(2-nitrophenyl)benzamide

Description

4-Methoxy-N-(2-nitrophenyl)benzamide is a benzamide derivative featuring a methoxy group (-OCH₃) at the para position of the benzoyl ring and a 2-nitrophenyl substituent on the amide nitrogen. This compound is synthesized via the reaction of 4-methoxybenzoyl chloride with 2-nitroaniline in acetonitrile under reflux conditions, a method analogous to protocols described for structurally related benzamides . The methoxy group contributes electron-donating effects, while the nitro group is strongly electron-withdrawing, creating a polarized molecular framework. This structural duality makes the compound of interest in materials science (e.g., nonlinear optics) and medicinal chemistry (e.g., enzyme inhibition studies) .

Properties

IUPAC Name |

4-methoxy-N-(2-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-20-11-8-6-10(7-9-11)14(17)15-12-4-2-3-5-13(12)16(18)19/h2-9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIZNTUSSFMRTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323459 | |

| Record name | 4-methoxy-N-(2-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7464-50-8 | |

| Record name | NSC404054 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methoxy-N-(2-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-(2-nitrophenyl)benzamide typically involves the following steps:

Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce the nitro group. This is usually achieved using a mixture of concentrated sulfuric acid and nitric acid.

Acylation: The nitrated product is then subjected to acylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine to form the benzamide derivative.

Industrial Production Methods:

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

Reduction: 4-methoxy-N-(2-aminophenyl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-N-(2-nitrophenyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.

Materials Science: It is used in the development of organic materials with specific electronic properties.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-nitrophenyl)benzamide is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s interaction with molecular targets.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Benzamide Derivatives

Key Observations :

- Electron-Donating vs. Withdrawing Groups: Methoxy (4-OCH₃) and methyl (2-CH₃) groups enhance electron density, while nitro (NO₂) and halogens (Br, Cl) withdraw electrons, influencing reactivity and intermolecular interactions .

- Dihedral Angles: In 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide (4MNMNPB), the dihedral angle between benzoyl and aniline rings is 82.32°, compared to 85.7° in 4-bromo-N-(2-nitrophenyl)benzamide. Reduced planarity in the former enhances nonlinear optical (NLO) activity due to asymmetric charge distribution .

Thermal and Optical Properties

Table 2: Thermal Stability and Optical Performance

Key Findings :

- Thermal Stability : 4MNMNPB exhibits higher thermal stability (decomposition at 210°C) compared to brominated analogs (195°C), likely due to stronger intermolecular interactions from methoxy and nitro groups .

- NLO Activity: 4MNMNPB demonstrates a second-harmonic generation (SHG) efficiency 1.8× that of potassium dihydrogen phosphate (KDP), attributed to its non-centrosymmetric crystal packing and polarized structure .

Biological Activity

4-Methoxy-N-(2-nitrophenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antioxidant, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in tables for clarity.

Chemical Structure and Properties

The compound features a benzamide structure with a methoxy group and a nitro group attached to the phenyl ring. Its molecular formula is CHNO, with a molecular weight of approximately 270.28 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant in vitro antioxidant activity . This property is crucial for combating oxidative stress, which is implicated in various diseases.

Antioxidant Assays

The antioxidant capacity of the compound has been assessed using several assays:

| Assay Type | Description |

|---|---|

| Total Antioxidant Capacity | Measures overall ability to scavenge free radicals. |

| DPPH Assay | Evaluates the ability to reduce DPPH radicals. |

| FRAP Assay | Assesses the ferric reducing ability of the compound. |

In these assays, the compound demonstrated a notable capacity to scavenge free radicals and chelate metal ions, indicating its potential as a therapeutic agent against oxidative damage.

Anticancer Activity

This compound has been studied for its anticancer properties , particularly its ability to inhibit cancer cell proliferation.

The proposed mechanism includes the inhibition of key enzymes involved in cancer cell metabolism and proliferation, such as carbonic anhydrase, which plays a role in tumor growth and metastasis.

Case Studies

- A study evaluating the effects of this compound on human cancer cell lines showed a dose-dependent reduction in cell viability, with IC values indicating moderate potency against certain types of cancer cells.

- Another investigation highlighted its potential synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy .

Antimicrobial Activity

The compound also displays antimicrobial properties , making it a candidate for developing new antibiotics.

Activity Spectrum

Research has demonstrated effectiveness against various bacterial strains, including drug-resistant pathogens:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

In vitro studies reported minimum inhibitory concentrations (MICs) that suggest significant antimicrobial activity, warranting further investigation into its potential clinical applications .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antioxidant | Exhibits strong free radical scavenging ability; potential for therapeutic use in oxidative stress-related diseases. |

| Anticancer | Inhibits cancer cell proliferation; shows promise as an enzyme inhibitor in cancer therapy. |

| Antimicrobial | Effective against multiple bacterial strains; potential for development into new antibiotic therapies. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methoxy-N-(2-nitrophenyl)benzamide, and how can reaction efficiency be validated?

- Methodological Answer : The compound is synthesized via amidation using 4-methoxybenzoyl chloride and 4-methoxy-2-nitroaniline in dichloromethane with triethylamine as a base. Reaction progress is monitored via TLC, followed by acidification, extraction, and silica gel chromatography (77% yield). Structural confirmation is achieved through single-crystal X-ray diffraction, revealing dihedral angles (28.17° and 26.47°) between the amide core and aromatic rings, and intermolecular C–H···O/N–H···O interactions . Validation includes comparing experimental IR, NMR, and crystallographic data with computational models.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- 1H-NMR : Signals for methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–8.2 ppm) confirm substituent positions.

- 13C-NMR : Carbonyl (C=O) resonance at ~165–170 ppm and nitro group electron-withdrawing effects on adjacent carbons.

- IR : Stretching vibrations at ~1660 cm⁻¹ (amide C=O), ~1520 cm⁻¹ (NO₂ asymmetric stretch), and ~1250 cm⁻¹ (C–O of methoxy). Cross-validate with elemental analysis (C, H, N) to ensure purity .

Q. What solvent and pH conditions maximize fluorescence intensity in benzamide analogs?

- Methodological Answer : For structurally similar benzamides, fluorescence intensity peaks at pH 5 (due to protonation-deprotonation equilibria affecting electronic transitions) and 25°C. Polar aprotic solvents (e.g., DMSO) enhance intensity by stabilizing excited states. Use λex = 340 nm and λem = 380 nm for detection, and calculate LOD (0.269 mg/L) and LOQ (0.898 mg/L) via calibration curves .

Advanced Research Questions

Q. How do molecular conformation and crystal packing influence the reactivity of this compound?

- Methodological Answer : The non-planar amide core (dihedral angles ~28°) and intermolecular H-bonding (N–H···O, C–H···O) create a rigid lattice, reducing solubility in non-polar solvents. This conformation may sterically hinder nucleophilic attack at the carbonyl, affecting reactivity. Computational modeling (DFT) can predict sites for electrophilic substitution (e.g., nitration at the meta position relative to the nitro group) .

Q. How can contradictory data in fluorescence studies of benzamide derivatives be resolved?

- Methodological Answer : Discrepancies in fluorescence intensity across studies may arise from solvent polarity, impurities, or excitation wavelength selection. Standardize protocols:

Use HPLC-purified samples to eliminate fluorescent impurities.

Control temperature (±0.5°C) and degas solvents to prevent quenching.

Compare binding constants (e.g., Benesi-Hildebrand method) under identical conditions .

Q. What strategies are effective for designing bioactivity assays targeting benzamide derivatives?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence polarization (FP) assays, leveraging the compound’s intrinsic fluorescence.

- Antimicrobial Activity : Test against Gram-positive/negative bacteria via broth microdilution (MIC determination). Structural analogs with electron-withdrawing groups (e.g., nitro) show enhanced activity due to membrane disruption .

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR or β-tubulin) .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Scaling issues include exothermic reactions (amide coupling) and purification inefficiencies. Mitigation strategies:

Use flow chemistry for controlled heat dissipation.

Replace silica gel chromatography with recrystallization (e.g., ethyl acetate/hexane) for large batches.

Optimize stoichiometry via DoE (Design of Experiments) to minimize byproducts (e.g., unreacted aniline) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.